molecular formula C14H13N5O B5254780 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-4-ylmethyl)pyridin-2-amine

5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-4-ylmethyl)pyridin-2-amine

Cat. No.: B5254780
M. Wt: 267.29 g/mol
InChI Key: ZBKUWPAXEBQVEE-UHFFFAOYSA-N
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Description

5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-4-ylmethyl)pyridin-2-amine is a synthetic organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-4-ylmethyl)pyridin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the pyridine rings: This step may involve nucleophilic substitution reactions where pyridine derivatives are introduced.

    Final coupling: The final step often involves coupling the oxadiazole and pyridine moieties under specific conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Scaling up the reaction: Using larger reactors and continuous flow systems.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-4-ylmethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated pyridine derivatives with nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-4-ylmethyl)pyridin-2-amine can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for drug development, targeting specific enzymes or receptors.

Industry

In the industry, such compounds might be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-4-ylmethyl)pyridin-2-amine would depend on its specific application. For instance, if used as a drug, it might interact with particular molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)pyridin-2-amine
  • 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)pyridin-2-amine

Uniqueness

The uniqueness of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-4-ylmethyl)pyridin-2-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-4-ylmethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c1-10-18-14(20-19-10)12-2-3-13(17-9-12)16-8-11-4-6-15-7-5-11/h2-7,9H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKUWPAXEBQVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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